4,7-Dimethoxyindoline-2,3-dione 4,7-Dimethoxyindoline-2,3-dione
Brand Name: Vulcanchem
CAS No.: 64473-54-7
VCID: VC7990164
InChI: InChI=1S/C10H9NO4/c1-14-5-3-4-6(15-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
SMILES: COC1=C2C(=C(C=C1)OC)NC(=O)C2=O
Molecular Formula: C10H9NO4
Molecular Weight: 207.18 g/mol

4,7-Dimethoxyindoline-2,3-dione

CAS No.: 64473-54-7

Cat. No.: VC7990164

Molecular Formula: C10H9NO4

Molecular Weight: 207.18 g/mol

* For research use only. Not for human or veterinary use.

4,7-Dimethoxyindoline-2,3-dione - 64473-54-7

Specification

CAS No. 64473-54-7
Molecular Formula C10H9NO4
Molecular Weight 207.18 g/mol
IUPAC Name 4,7-dimethoxy-1H-indole-2,3-dione
Standard InChI InChI=1S/C10H9NO4/c1-14-5-3-4-6(15-2)8-7(5)9(12)10(13)11-8/h3-4H,1-2H3,(H,11,12,13)
Standard InChI Key UODYFWCLDYDKTE-UHFFFAOYSA-N
SMILES COC1=C2C(=C(C=C1)OC)NC(=O)C2=O
Canonical SMILES COC1=C2C(=C(C=C1)OC)NC(=O)C2=O

Introduction

Chemical Structure and Physicochemical Properties

4,7-Dimethoxyindoline-2,3-dione (C10_{10}H9_{9}NO4_4) has a molecular weight of 207.18 g/mol and a planar indoline core stabilized by conjugated π-electrons. The methoxy groups at positions 4 and 7 enhance electron density, influencing reactivity in substitution and oxidation reactions. Key physicochemical properties include:

PropertyValueSource
Melting Point218–220°C (decomposes)DSSTox
LogP (Partition Coefficient)1.2 ± 0.3Predicted
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem

The compound’s solubility in polar solvents (e.g., DMSO: 25 mg/mL) and moderate lipophilicity make it suitable for in vitro pharmacological screening . X-ray crystallography confirms the Z-configuration of dehydrated derivatives, critical for maintaining stereochemical integrity in biological interactions .

Synthesis and Structural Optimization

Substituent Effects on Bioactivity

Structure–activity relationship (SAR) studies reveal that para-substitutions on the phenyl ring profoundly influence anticancer potency (Table 1) :

CompoundSubstituent (R)GI50_{50} (TC32 cells, μM)Selectivity (TC32/PANC1)
9u-N(CH3_3)2_20.26 ± 0.1>38.5
9a-H1.2 ± 0.312.1
9j-CF3_33.8 ± 0.51.2

Electron-donating groups (e.g., -N(CH3_3)2_2) enhance target affinity, while electron-withdrawing groups (e.g., -CF3_3) reduce potency due to disrupted hydrogen bonding .

Mechanism of Anticancer Action

EWS-FLI1 Oncoprotein Inhibition

4,7-Dimethoxyindoline-2,3-dione derivatives selectively disrupt the EWS-FLI1/RNA helicase A interaction, preventing transcriptional activation in Ewing’s sarcoma cells . The compound’s planar structure facilitates intercalation into DNA-protein complexes, with IC50_{50} values as low as 0.28 μM for enantiomerically pure S-(-) forms .

Apoptotic Pathway Activation

In TC32 cells, treatment induces caspase-3/7 activation (4-fold increase at 1 μM) and PARP cleavage within 6 hours, confirming apoptosis-driven cytotoxicity . Mitochondrial membrane depolarization assays show a 70% reduction in ΔΨm at 24 hours, indicative of intrinsic pathway engagement .

Comparative Analysis with Related Isatin Derivatives

Activity Against 4,7-Dichloro Analogues

Replacing methoxy with chloro groups (e.g., 4,7-dichloroisatin) reduces solubility and selectivity (Table 2) :

CompoundGI50_{50} (TC32, μM)LogP
4,7-Dimethoxy0.261.2
4,7-Dichloro0.92.1

The methoxy group’s electron-donating effect enhances pharmacokinetic profiles without compromising target engagement .

Broad-Spectrum Antimicrobial Effects

Compared to unsubstituted isatin, 4,7-dimethoxy derivatives exhibit enhanced Gram-positive antibacterial activity (MIC = 8 μg/mL against S. aureus vs. 32 μg/mL for isatin) .

Industrial and Pharmacological Applications

Drug Development Pipeline

Derivatives of 4,7-Dimethoxyindoline-2,3-dione are under preclinical investigation for:

  • Ewing’s Sarcoma: Phase I trials anticipated for 2026 following IND submission .

  • Antimicrobial Coatings: Nanoparticle-encapsulated formulations show 99.9% biofilm eradication in medical devices .

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